2-Chloro-4-biphenylol

Vue d'ensemble

Description

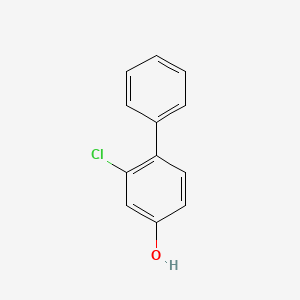

2-Chloro-4-biphenylol is an organochlorine compound with the molecular formula C12H9ClO. It is a derivative of biphenyl, featuring a chlorine atom and a hydroxyl group attached to the biphenyl structure. This compound is known for its significant role in various chemical and biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-4-biphenylol can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of biphenyl followed by hydroxylation. The chlorination step introduces the chlorine atom, while the hydroxylation step adds the hydroxyl group. These reactions are carried out under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-biphenylol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The chlorine atom can be reduced to form a biphenylol derivative.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Biphenylol derivatives.

Substitution: Amino or thiol-substituted biphenylols.

Applications De Recherche Scientifique

Chemistry

2-Chloro-4-biphenylol serves as an important intermediate in organic synthesis. It is utilized in studying reaction mechanisms and developing new synthetic pathways. Its reactivity profile makes it a valuable compound for chemists exploring biphenyl derivatives.

Biology

The compound has been studied for its interactions with biological molecules, particularly:

- Enzyme Interactions : It interacts with cytochrome P-450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds. This interaction influences cellular processes related to detoxification and oxidative stress responses.

- Cell Signaling : Research indicates that this compound can modulate cell signaling pathways, affecting gene expression related to stress responses and detoxification mechanisms.

Medicine

Ongoing research is investigating the therapeutic potential of this compound:

- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial and fungal strains, comparable to established antibiotics like penicillin G .

- Potential Drug Development : Its interactions at the molecular level suggest potential applications in drug design, particularly in targeting metabolic pathways influenced by cytochrome P-450 enzymes.

Industrial Applications

In industrial settings, this compound is employed in the production of:

- Polymers and Resins : Its chemical properties make it suitable for use in synthesizing various industrial chemicals.

- Chemical Manufacturing : The compound's reactivity allows it to serve as a building block for more complex chemical entities.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria. It increases oxygen consumption without corresponding ATP production, suggesting its role in disrupting normal mitochondrial function.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of this compound against various pathogens. Results indicated significant activity against mycobacterial strains, supporting its potential use as an antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Useful for studying reaction mechanisms |

| Biology | Interaction with cytochrome P-450 enzymes | Influences detoxification pathways |

| Medicine | Potential antimicrobial agent | Effective against bacterial strains |

| Industry | Production of polymers and resins | Valuable building block for chemicals |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-biphenylol involves its interaction with cytochrome P-450 enzymes in the liver. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites. The hydroxylated metabolites can further interact with cellular components, potentially causing toxic effects .

Comparaison Avec Des Composés Similaires

4-Chloro-4’-biphenylol: Another chlorinated biphenylol with similar properties.

2,4’-Dichlorobiphenyl: A dichlorinated biphenyl with different reactivity and toxicity profiles.

Uniqueness: 2-Chloro-4-biphenylol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Its hydroxyl group and chlorine atom provide distinct sites for chemical modifications and metabolic transformations, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Chloro-4-biphenylol, a derivative of biphenyl, has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom attached to a biphenyl structure with a hydroxyl group. Its chemical structure can be represented as follows:

This compound is classified as a chlorophenol, which influences its solubility and reactivity in biological systems.

Target Interactions

this compound interacts with various biological receptors and enzymes. Notably, it has been shown to bind to cytochrome P-450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the hydroxylation of the biphenyl ring, affecting its biological activity.

Biochemical Pathways

The compound is known to disrupt oxidative phosphorylation in mitochondria, leading to increased oxygen consumption without a corresponding increase in ATP production. This uncoupling effect is significant as it can induce oxidative stress within cells. Furthermore, this compound has been associated with the activation of detoxification pathways, influencing cellular metabolism and homeostasis.

Toxicity and Safety

Research indicates that this compound exhibits cytotoxic properties. It has been linked to carcinogenic and mutagenic effects due to its ability to generate reactive oxygen species (ROS) within cells. The compound's toxicity is dose-dependent; lower doses may induce mild oxidative stress while higher concentrations can lead to significant cellular damage.

Cellular Effects

The compound affects various cellular processes:

- Oxidative Stress : It can induce the expression of genes involved in oxidative stress responses.

- Inflammation : It influences inflammatory pathways, which may have implications for diseases characterized by chronic inflammation.

- Cell Signaling : this compound modulates signaling pathways related to cell survival and apoptosis.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly increased ROS production in cultured human cells, leading to apoptosis at elevated concentrations.

- Animal Models : In rodent models, administration of this compound resulted in liver toxicity characterized by histological changes and elevated liver enzymes, indicating hepatotoxicity.

- Pharmacokinetics : The compound is rapidly absorbed and distributed within tissues, with metabolic pathways primarily mediated by cytochrome P-450 enzymes .

Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-Chloro-4-biphenylol with high purity?

- Methodology : Optimize synthesis via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and 2-chlorophenol derivatives. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel (hexane/ethyl acetate gradient). Confirm purity via melting point analysis and HPLC (≥98% purity threshold) .

- Key Considerations : Use inert conditions (argon/nitrogen) to prevent oxidation. Verify intermediates via H NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and FT-IR (O–H stretch at ~3200 cm) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodology :

- Spectroscopy : C NMR to confirm biphenyl backbone (C–Cl coupling constants ~10 Hz) and LC-MS for molecular ion detection (m/z 204.6 [M+H]).

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and planarity of the biphenyl system .

- Data Validation : Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) and published analogs (e.g., 4-chlorobiphenyl standards) .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.

- Store in amber glass vials at 4°C under inert gas to prevent photodegradation.

- Disposal via halogenated waste streams, complying with OSHA HCS and local regulations .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

- Case Study : In rat models, 4'-chloro-3,4-biphenyldiol was identified as the primary metabolite via intraperitoneal administration, but fecal extracts showed no chlorinated degradation products .

- Resolution Strategy :

- Compare extraction efficiencies (urine vs. fecal matrices) using isotopically labeled standards (e.g., C-labeled analogs).

- Apply high-resolution mass spectrometry (HRMS) to detect low-abundance oxidative byproducts (e.g., chlorinated quinones) .

Q. What experimental designs are optimal for studying environmental persistence of this compound?

- Approach :

- Simulate aerobic/anaerobic degradation in soil/water systems spiked with 10 ppm of the compound.

- Quantify degradation kinetics via GC-ECD or LC-MS/MS, monitoring for dechlorination products (e.g., biphenylol).

- Include abiotic controls (e.g., UV exposure) to differentiate microbial vs. photolytic pathways .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodology :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrophilic substitution sites (C-3 and C-5 positions).

- Validate predictions experimentally via regioselective bromination or nitration reactions .

Q. Data Management and Ethical Considerations

Q. How to reconcile open-data requirements with privacy in toxicology studies involving this compound?

- Framework :

- Anonymize datasets by removing identifiers (e.g., lab codes, raw spectral files).

- Use de facto anonymization (aggregate data) for public repositories, retaining traceable metadata for peer verification .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for animal/human cell line studies, citing protocols from biomedical research templates .

Propriétés

IUPAC Name |

3-chloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXORDJXBRHNWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022353 | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23719-22-4, 92-04-6 | |

| Record name | 4-Hydroxy-2-chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023719224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL6RKR6ERH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.